1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4]
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Description
1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4] is a useful research compound. Its molecular formula is C17H34N2O4S and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4] is 362.22392874 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-2,3-dimethylimidazoliumoctylsulfate, 98% [BDiMIM] [OcSO4] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Solubility and Micellization Studies
Research has shown that trisubstituted imidazolium-based ionic liquids, such as BDiMIM[OcSO4], affect the critical micelle concentration (cmc) of surfactants like sodium dodecylsulfate (SDS) in aqueous media. This influence is pivotal for understanding micellization behavior, which is crucial in detergency, emulsification, and drug delivery systems. Studies using techniques like conductometry and pyrene fluorescence probe analysis have provided insights into the temperature-dependent variations in cmc and the thermodynamics of micellization processes (Pal & Pillania, 2014).
Liquid-Liquid Equilibria
The study of liquid-liquid equilibria (LLE) in binary systems containing ionic liquids and hydrocarbons is essential for understanding the solubility and miscibility of ionic liquids in various solvents. This knowledge is crucial for applications in separation processes and chemical synthesis. Research on LLE involving BDiMIM[OcSO4] and hydrocarbons has provided valuable data for predicting liquidus curves and understanding the solubility behavior of ionic liquids in organic solvents (Domańska, Pobudkowska, & Eckert, 2006).
Thermophysical Properties
The thermophysical properties of BDiMIM[OcSO4], including density, excess molar volumes, and enthalpies, have been extensively studied. These properties are critical for designing and optimizing processes in chemical engineering and material science. Research has shown that BDiMIM[OcSO4] exhibits unique behavior in solutions with hydrocarbons and alcohols, which is essential for applications in solvent extraction and catalysis (Domańska, Pobudkowska, & Wiśniewska, 2006).
Ultrafast Solvent Dynamics
Understanding the ultrafast solvent dynamics of ionic liquids like BDiMIM[OcSO4] is crucial for applications in fast chemical reactions and advanced material science. Studies employing optical heterodyne-detected Raman-induced Kerr-effect spectroscopy (OHD-RIKES) have provided insights into the effects of cation and anion substitution on the low-frequency librational modes of ionic liquids, which is significant for designing ionic liquids with tailored properties for specific applications (Giraud, Gordon, Dunkin, & Wynne, 2003).
Thermal Stability
The thermal stability of ionic liquids is a critical parameter for their application in high-temperature processes, such as lubrication, thermal fluids, and high-temperature organic reactions. Research on the thermal stability of BDiMIM[OcSO4] using thermogravimetric analysis (TG) has shown that it is one of the more thermally stable imidazolium ionic liquids, which broadens its potential applications in industrial processes (Salgado, Villanueva, Parajó, & Fernández, 2013).
Properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;octyl sulfate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.C8H18O4S/c1-4-5-6-11-8-7-10(3)9(11)2;1-2-3-4-5-6-7-8-12-13(9,10)11/h7-8H,4-6H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRGWXSVEYENPA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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